

Spectroscopic Profile of Isoxazol-4-ylmethanamine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: Isoxazol-4-ylmethanamine hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isoxazol-4-ylmethanamine hydrochloride** (CAS No: 173850-71-0). While specific, experimentally-derived raw data and detailed protocols for this particular compound are not extensively available in public literature, this document outlines the expected spectroscopic characteristics based on the known structure and data from analogous isoxazole derivatives. The information herein is intended to guide researchers in the characterization and analysis of this and related compounds.

Chemical Structure and Properties

Isoxazol-4-ylmethanamine hydrochloride is a heterocyclic compound featuring an isoxazole ring substituted with a methanamine hydrochloride group at the 4-position.

Molecular Formula: C₄H₇CIN₂O Molecular Weight: 134.57 g/mol

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **isoxazol-4-ylmethanamine hydrochloride**. These values are estimations based on the analysis of closely related isoxazole compounds and general principles of spectroscopy.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~8.5 - 9.0	Singlet	1H	Isoxazole ring H-5
~8.0 - 8.5	Singlet	1H	Isoxazole ring H-3
~4.0 - 4.5	Singlet/Triplet	2H	-CH ₂ -
~8.0 - 9.0 (broad)	Singlet	3H	-NH ₃ ⁺

Solvent: D₂O or DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~150 - 160	Isoxazole ring C-5
~145 - 155	Isoxazole ring C-3
~110 - 120	Isoxazole ring C-4
~35 - 45	-CH ₂ -

Solvent: D₂O or DMSO-d₆

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	C-H stretching (isoxazole ring)
3000 - 2800	Broad, Strong	N-H stretching (ammonium salt)
~1640	Medium	C=N stretching (isoxazole ring)
~1580	Medium	N-H bending (ammonium salt)
~1450	Medium	C=C stretching (isoxazole ring)
~1100	Strong	C-O stretching (isoxazole ring)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
98.05	[M-HCl] ⁺ (Exact mass of free base)
99.06	[M-HCl+H] ⁺ (Protonated free base)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- Sample Preparation: 5-10 mg of **isoxazol-4-ylmethanamine hydrochloride** is dissolved in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans.

- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2 seconds.
 - Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32 scans.
 - A background spectrum is collected prior to the sample scan.

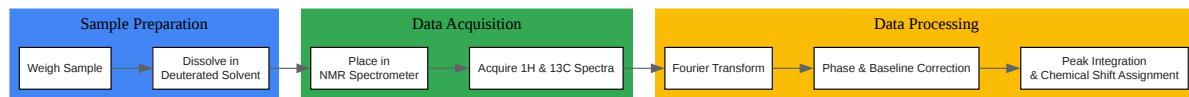
Mass Spectrometry (MS)

- Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).
- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).
- Acquisition:

- Ionization Mode: Positive ion mode.
- Mass Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

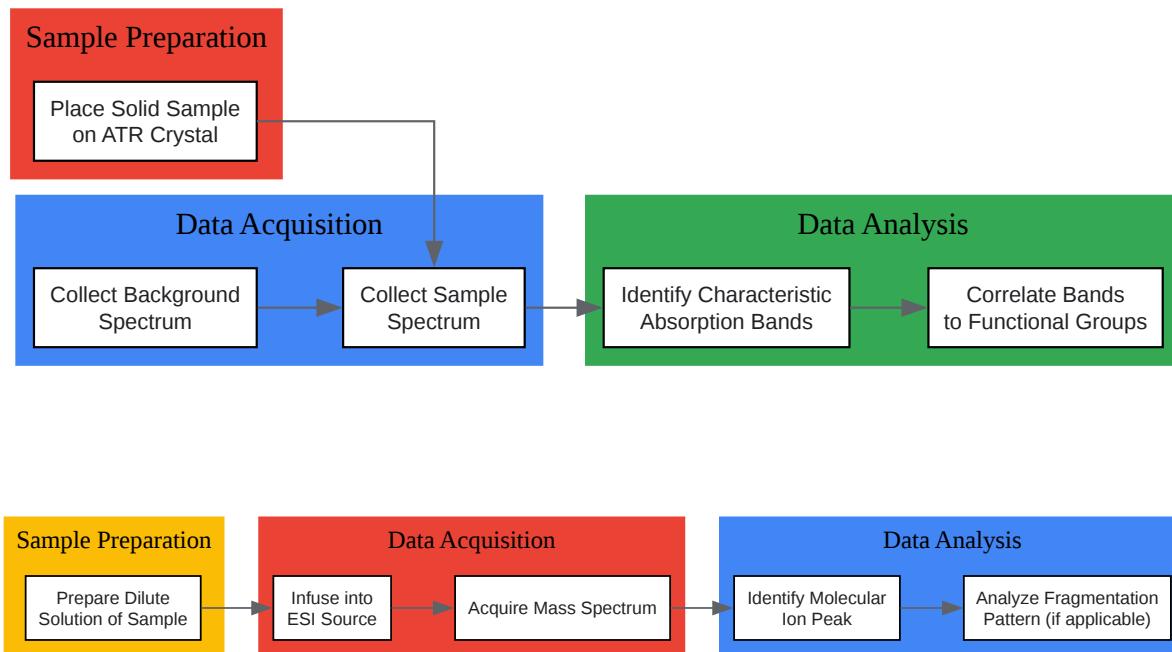
Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.



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Caption: General workflow for NMR spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of Isoxazol-4-ylmethanamine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b061550#isoxazol-4-ylmethanamine-hydrochloride-spectroscopic-data-nmr-ir-ms>

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